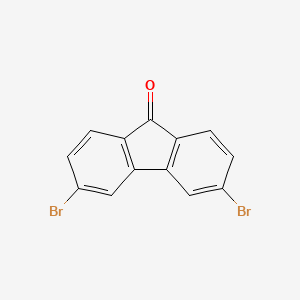

3,6-Dibromo-fluoren-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

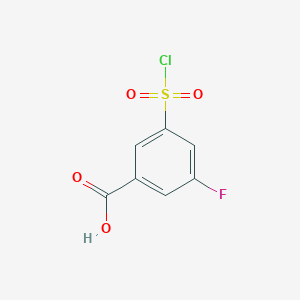

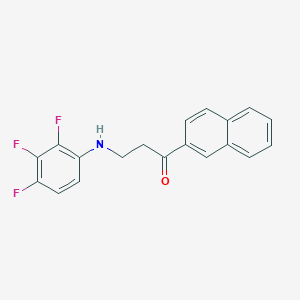

3,6-Dibromo-fluoren-9-one is a chemical compound with the molecular formula C13H6Br2O . It has a molecular weight of 338 and is a solid substance . It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives, which serve as potential fluorescent probes for neuroblastoma cell staining .

Synthesis Analysis

3,6-Dibromo-9H-fluoren-9-one can be synthesized by the condensation of elemental bromine and 9,10-dihydroanthracene . The reaction proceeds in the presence of palladium at elevated temperatures . Another synthesis method involves the conversion of 3,6-Dibromo-phenanthrenequinone .Molecular Structure Analysis

The linear formula of 3,6-Dibromo-fluoren-9-one is C13H6Br2O . The average mass is 337.994 Da and the monoisotopic mass is 335.878540 Da .Physical And Chemical Properties Analysis

3,6-Dibromo-fluoren-9-one is a solid substance . It has a molecular weight of 338 and a molecular formula of C13H6Br2O . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Building Blocks

3,6-Dibromo-fluoren-9-one serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules due to its bromine substituents. These substituents can participate in various reactions, such as Suzuki-Miyaura cross-coupling, Heck coupling, and Buchwald-Hartwig amination. By incorporating this compound into synthetic pathways, scientists can access novel materials, pharmaceuticals, and functionalized organic molecules .

Fluorinated Fluorenones for Hydrocarbon Synthesis

Fluorinated fluorenones, including 3,6-Dibromo-fluoren-9-one, play a crucial role in the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons. For instance, 2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one can be converted to 3,14-dibromo-4,13-difluorodibenzo[g,p]chrysene through innovative strategies. These polyhalogenated hydrocarbons have unique structures and properties, making them interesting targets for further investigation .

Materials for Organic Semiconductors

Researchers explore 3,6-Dibromo-fluoren-9-one as a potential material for organic semiconductors. Its π-conjugated system and halogen substituents contribute to its electronic properties. By incorporating this compound into thin films or devices, scientists aim to enhance charge transport, light emission, and photovoltaic performance. Understanding its structure-property relationships is crucial for optimizing its use in organic electronic applications .

Photophysical Studies and Luminescent Materials

The fluorescence properties of 3,6-Dibromo-fluoren-9-one make it an interesting subject for photophysical studies. Researchers investigate its emission spectra, quantum yield, and excited-state behavior. Additionally, this compound can serve as a luminescent material in optoelectronic devices, sensors, and imaging agents. Its unique emission characteristics contribute to its potential applications in these areas .

Biological and Medicinal Chemistry

While research on this compound’s biological activity is ongoing, its bromine atoms may impart interesting interactions with biological targets. Scientists explore its potential as a scaffold for designing new drug candidates. By modifying its structure, they aim to create molecules with improved pharmacological properties, such as anticancer agents or enzyme inhibitors. However, further studies are needed to fully understand its biological effects .

Photostability Enhancers in Polymers and Coatings

Halogenated fluorenone derivatives, including 3,6-Dibromo-fluoren-9-one, find applications as photostability enhancers. When incorporated into polymers, coatings, or paints, they protect against UV-induced degradation. The bromine atoms act as efficient quenchers of excited states, reducing photochemical reactions. Industries such as plastics, paints, and protective coatings benefit from these additives to improve material longevity .

Safety and Hazards

3,6-Dibromo-fluoren-9-one is associated with several safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is used as a reagent in the preparation of diphenylamine-fluorenone derivatives . These derivatives are potential fluorescent probes for neuroblastoma cell staining , suggesting that the compound may interact with cellular components involved in fluorescence and cell staining.

Mode of Action

The exact mode of action of 3,6-Dibromo-fluoren-9-one is not clearly defined in the available resources. As a reagent, it likely interacts with other compounds to form new substances. In the case of diphenylamine-fluorenone derivatives, it may contribute to the formation of fluorescent properties .

Biochemical Pathways

Its role in the synthesis of fluorescent probes suggests it may influence pathways related to cellular imaging and detection .

Result of Action

Its use in the synthesis of fluorescent probes suggests it may contribute to the visualization of cellular components, aiding in the detection and study of cells .

Eigenschaften

IUPAC Name |

3,6-dibromofluoren-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2O/c14-7-1-3-9-11(5-7)12-6-8(15)2-4-10(12)13(9)16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZOHYHKWDLSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(C2=O)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dibromo-9h-fluoren-9-one | |

CAS RN |

216312-73-1 |

Source

|

| Record name | 3,6-Dibromo-9H-fluoren-9-one216312-73-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)

![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)

![6-Amino-7-benzimidazol-2-yl-5-benzylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2796051.png)

![N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide](/img/structure/B2796056.png)